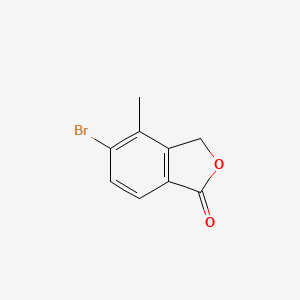
5-Bromo-4-methylisobenzofuran-1(3H)-one
Cat. No. B1526700
Key on ui cas rn:
1255206-67-7
M. Wt: 227.05 g/mol
InChI Key: IRAKZLQFUGTIGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08673920B2
Procedure details


To a flask charged with (3-bromo-2-methylphenyl)methanol (6.0 g, 30 mmol) was added a 1M TFA solution of Thallium Trifluoroacetate (16.2 g, 29.8 mmol). The mixture was stirred at RT overnight. Analysis by TLC showed no starting material remaining. The solvent was removed under vacuum, and the residue was pumped under high vacuum for 30 min to ensure complete removal of TFA. To the residue was then added Palladium(II) Chloride (529 mg, 2.98 mmol), Lithium Chloride (2.53 g, 59.7 mmol), Magnesium Oxide (2.41 g, 59.7 mmol), and MeOH (150 mL). The reaction was flushed with CO twice, and kept under CO at room temperature. Analysis by LC showed a big product spot within 2 hours. To this solution was added ethyl acetate to precipitate the salts. The black solution was filtered through a celite pad, washed with EtOAc, adsorbed onto silica and purified by silica gel chromatography to afford 5-bromo-4-methyl-2-benzofuran-1(3H)-one.


Name
Thallium Trifluoroacetate
Quantity
16.2 g
Type
reactant
Reaction Step Two



Name
Palladium(II) Chloride
Quantity
529 mg
Type
catalyst
Reaction Step Five


Identifiers


|
REACTION_CXSMILES
|
[Br:1][C:2]1[C:3]([CH3:10])=[C:4]([CH2:8][OH:9])[CH:5]=[CH:6][CH:7]=1.[C:11](O)(C(F)(F)F)=[O:12].FC(F)(F)C([O-])=O.[Tl+].[Cl-].[Li+].[O-2].[Mg+2]>[Pd](Cl)Cl.CO>[Br:1][C:2]1[CH:7]=[CH:6][C:5]2[C:11](=[O:12])[O:9][CH2:8][C:4]=2[C:3]=1[CH3:10] |f:2.3,4.5,6.7|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
6 g
|
|
Type
|
reactant
|
|
Smiles
|
BrC=1C(=C(C=CC1)CO)C
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)(C(F)(F)F)O
|
|
Name
|
Thallium Trifluoroacetate
|
|
Quantity
|
16.2 g
|
|
Type
|
reactant
|
|
Smiles
|
FC(C(=O)[O-])(F)F.[Tl+]
|
Step Three
|
Name
|
|
|
Quantity
|
2.53 g
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Li+]
|
Step Four
|
Name
|
|
|
Quantity
|
2.41 g
|
|
Type
|
reactant
|
|
Smiles
|
[O-2].[Mg+2]
|
Step Five
|
Name
|
Palladium(II) Chloride
|
|
Quantity
|
529 mg
|
|
Type
|
catalyst
|
|
Smiles
|
[Pd](Cl)Cl
|
Step Six
|
Name
|
|
|
Quantity
|
150 mL
|
|
Type
|
solvent
|
|
Smiles
|
CO
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred at RT overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The solvent was removed under vacuum
|
WAIT
|
Type
|
WAIT
|
|
Details
|
the residue was pumped under high vacuum for 30 min
|
|
Duration
|
30 min
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
removal of TFA
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The reaction was flushed with CO twice
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
kept under CO at room temperature
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
within 2 hours
|
|
Duration
|
2 h
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
To this solution was added ethyl acetate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the salts
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
The black solution was filtered through a celite pad
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with EtOAc
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified by silica gel chromatography
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
BrC1=C(C2=C(C(OC2)=O)C=C1)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
